八氟代己二酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium is a soft, silvery metal that is the seventh most abundant element in Earth’s crust . It is essential for the conduction of nerve impulses in heart, brain, and skeletal muscle; contraction of cardiac, skeletal and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion . Octafluoroadipate is a specific compound that doesn’t have much information available.

Molecular Structure Analysis

The molecular structure of a potassium compound would depend on the specific compound . Potassium ions are often found in various structures due to their ability to form ionic bonds .科学研究应用

农业研究:钾在农业中起着至关重要的作用,影响着土壤健康、植物生理和营养。研究强调需要更好地了解土壤中钾的有效性及其在植物胁迫情况(包括疾病、抗虫性和霜冻、高温、干旱和盐度等环境胁迫)中的作用 (Römheld & Kirkby, 2010)。

储能装置:利用钾离子的水系电化学储能装置的研究凸显了它们由于安全性高、成本低和优异的传输特性而带来的优势。研究重点是克服与钾离子半径大相关的挑战,这会导致层状电极的结构变形 (Charles 等,2017)。

电池技术:钾离子电池 (PIB) 正在成为锂离子电池的低成本、高性能替代品。正在进行大量研究以开发适用于 PIB 的电极材料和组装技术,重点是克服与循环寿命和性能相关的挑战 (Zhang, Liu, & Guo, 2019)。

养分吸收和植物生长:农业领域的研究表明钾在增强养分吸收和植物生长方面的重要性。例如,钾溶解菌已被证明可以将土壤中不溶性的钾转化为植物可以利用的形态,从而减少了对化肥的需求 (Zhang & Kong, 2014)。

磁场测量:已经开发出基于钾的原子磁力计用于超灵敏磁场测量。这些装置能够检测极弱的磁场,并在各个科学领域具有潜在应用 (Dang, Maloof, & Romalis, 2009)。

作用机制

Target of Action

Potassium octafluoroadipate, also known as Potassium octafluoroadipinate, is likely to interact with potassium channels in the body . These channels are broadly expressed throughout the body and play a crucial role in maintaining cellular function . They are regulated by adenine nucleotides, being activated by falling ATP and rising ADP levels .

Mode of Action

The compound’s interaction with its targets involves the regulation of potassium ion flow across the cell membrane . This regulation is crucial for maintaining the membrane potential and normal cellular function . The compound may affect the activity of ATP-sensitive K+ channels (KATP), which are inwardly-rectifying potassium channels .

Biochemical Pathways

Potassium octafluoroadipate may influence several biochemical pathways. One of the key pathways is the glycerolphospholipid metabolism pathway . This pathway is crucial for the formation of phospholipids, which are major components of cell membranes. Another pathway that might be affected is the glycosylphosphatidylinositol-anchored protein biosynthesis .

Pharmacokinetics

Based on the pharmacokinetics of similar potassium compounds, it can be inferred that the compound is likely to be absorbed rapidly and reach maximum plasma concentration at 15–20 h after oral administration . The compound is likely metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .

Result of Action

The primary result of the action of Potassium octafluoroadipate is likely the regulation of potassium levels in the body . By interacting with potassium channels and influencing potassium flow, the compound may help restore normal potassium levels .

Action Environment

The action of Potassium octafluoroadipate can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other ions in the environment . Additionally, the compound’s efficacy and stability might be influenced by factors such as pH and temperature .

属性

IUPAC Name |

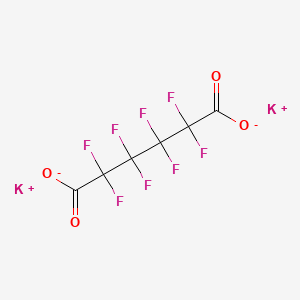

dipotassium;2,2,3,3,4,4,5,5-octafluorohexanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O4.2K/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18;;/h(H,15,16)(H,17,18);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNYDXPKDSLMHA-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F8K2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)

![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)

![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)

![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)